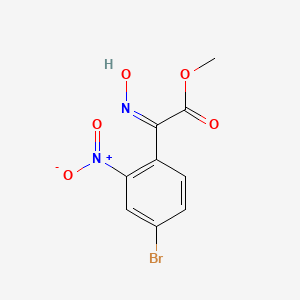

(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of (Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple substituents and functional groups. The compound name explicitly indicates the Z configuration, which represents a critical stereochemical designation that distinguishes this isomer from its potential E counterpart. This stereochemical specification becomes particularly important given that oximes, as organic compounds belonging to the imine family with the general formula RR'C=N−OH, can exhibit geometric isomerism when the two side-chains on the central carbon are different from each other.

The Z designation in the compound name refers to the spatial arrangement around the carbon-nitrogen double bond of the hydroxyimino group, following the Cahn-Ingold-Prelog priority rules. According to established principles of oxime chemistry, when two different side-chains are present on the central carbon, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration. Research indicates that both forms are often stable enough to be separated from each other by standard techniques, emphasizing the importance of proper stereochemical identification in chemical nomenclature.

Current database records show that this compound appears under multiple Chemical Abstracts Service registration numbers, specifically 2828446-96-2 and 1628563-38-1, which may reflect different registration processes or stereochemical considerations. The compound also carries the Molecular Design Limited number MFCD28134474, providing additional identification parameters for research and commercial applications. These multiple identification codes demonstrate the compound's presence in various chemical databases and its recognition within the scientific community.

Molecular Formula and Weight Analysis

The molecular composition of this compound can be precisely defined through its molecular formula C₉H₇BrN₂O₅, which indicates the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and five oxygen atoms. The molecular weight has been consistently reported as 303.07 grams per mole across multiple independent sources, providing a reliable reference for analytical and synthetic applications.

The Simplified Molecular Input Line Entry System representation of this compound has been documented as O=C(OC)/C(C1=CC=C(Br)C=C1N+=O)=N\O, which provides a standardized method for describing the molecular structure in computational chemistry applications. This notation system enables precise communication of the compound's structure across different chemical software platforms and databases, facilitating research and development activities.

The International Chemical Identifier string for this compound has been recorded as InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3/b11-8-, which includes specific stereochemical information denoted by the /b11-8- designation at the end of the identifier. This International Chemical Identifier provides an unambiguous way to represent the compound's structure and stereochemistry in international chemical databases and research communications.

Functional Group Characterization: Bromophenyl, Nitro, Hydroxyimino, and Ester Moieties

The structural complexity of this compound arises from the presence of four distinct functional group systems that contribute unique chemical properties and reactivity patterns. The compound has been classified as an organic compound, specifically an ester due to the presence of the acetate group, while also containing nitro and bromo substituents that categorize it under halogenated and nitro compounds. This multi-functional nature makes the compound particularly interesting for synthetic organic chemistry applications and potential biological activities.

The bromophenyl moiety represents a halogenated aromatic system where the bromine atom is positioned at the 4-position of the benzene ring relative to the main carbon chain attachment point. This substitution pattern creates specific electronic effects on the aromatic ring system, influencing both the chemical reactivity and physical properties of the overall molecule. The presence of bromine in the para position relative to the attachment site provides opportunities for further synthetic modifications through established organohalogen chemistry methodologies.

The nitro functional group occupies the 2-position of the phenyl ring, creating an ortho relationship with the main chain attachment and a meta relationship with the bromine substituent. Nitro groups are well-known electron-withdrawing groups that significantly influence the electronic properties of aromatic systems, contributing to the overall stability and reactivity profile of the compound. The strategic positioning of both the nitro and bromo substituents on the phenyl ring creates a specific substitution pattern that may influence intermolecular interactions and potential biological activities.

The hydroxyimino functional group represents the oxime moiety of the compound, characterized by the presence of the N-OH group attached to the carbon alpha to the ester functionality. Research has established that oximes exhibit three characteristic bands in the infrared spectrum, with wavelengths corresponding to the stretching vibrations of their constituent bonds: 3600 cm⁻¹ for the O-H bond, 1665 cm⁻¹ for the C=N bond, and 945 cm⁻¹ for the N-O bond. These spectroscopic signatures provide valuable tools for analytical identification and characterization of the compound.

The ester moiety consists of the methyl acetate functional group, which contributes to the compound's overall polarity and potential for hydrolytic reactions under appropriate conditions. The ester functionality provides a site for potential chemical modifications through established ester chemistry, including hydrolysis, transesterification, and reduction reactions. In aqueous solution, the presence of the oxime functionality may contribute to enhanced stability, as aliphatic oximes are reportedly 10² to 10³-fold more resistant to hydrolysis than analogous hydrazones.

| Functional Group | Position/Description | Chemical Significance |

|---|---|---|

| Bromophenyl | 4-position on benzene ring | Halogenated aromatic system, electron-withdrawing effects |

| Nitro | 2-position on benzene ring | Strong electron-withdrawing group, influences reactivity |

| Hydroxyimino | Alpha to ester carbon | Oxime functionality, characteristic infrared bands |

| Ester | Methyl acetate moiety | Provides polarity, site for chemical modifications |

Properties

IUPAC Name |

methyl (2Z)-2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFMDFCETKWFBB-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N\O)/C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate is a synthetic compound with potential applications in medicinal chemistry, particularly due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₇BrN₂O₅

- Molecular Weight : 303.07 g/mol

- CAS Number : 2828446-96-2

- IUPAC Name : methyl (2Z)-2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxyimino group suggests potential reactivity with nucleophiles, which may lead to the modulation of enzyme activities or interference with cellular signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Properties : Preliminary studies indicate that compounds with nitro and bromo substituents can exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Interaction with Receptors : The structure may allow binding to various receptors, influencing physiological responses.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various bacterial strains, showing significant inhibition zones in disk diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 |

Case Studies

-

Case Study on Cancer Cell Lines :

In a study assessing the cytotoxic effects on HeLa cells, treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. -

Antioxidant Activity Evaluation :

A comparative study indicated that the compound's antioxidant capacity was higher than that of standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress in cells.

Comparison with Similar Compounds

Structural Analogues from the Methoxyimino/Hydroxyimino Acetate Family

highlights several derivatives with shared (methoxyimino/hydroxyimino)acetate cores but distinct substituents. Key comparisons include:

Key Observations :

- The Z-configuration of the hydroxyimino group in the target compound distinguishes it from E-isomers (e.g., 490-M18), which may exhibit altered binding affinities in biological systems .

Nitro-Substituted Aromatic Esters

lists nitroaromatic esters with structural parallels but divergent functional groups:

Key Observations :

Cephalosporin-Related Hydroxyimino Derivatives

describes cephalosporin intermediates with hydroxyiminoacetamido groups, such as:

- (6R,7R)-7-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Comparison :

Research Findings and Functional Implications

- Metabolism and Toxicity: Hydroxyimino groups (as in the target compound) are prone to enzymatic reduction, forming amine derivatives, which may influence toxicity profiles. Methoxyimino analogues (e.g., 490-M24) show slower metabolic degradation .

- Reactivity : The nitro group in the target compound facilitates electrophilic aromatic substitution, while bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Pharmacological Potential: Hydroxyimino-containing cephalosporins () demonstrate enhanced β-lactamase resistance, suggesting that the target compound’s stereochemistry could be leveraged in antibiotic design .

Preparation Methods

Synthesis of Key Intermediate: 4-Bromo-2-nitrophenylacetic Acid

A critical precursor in the preparation of (Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate is 4-bromo-2-nitrophenylacetic acid. A patented industrially viable method employs 4-bromo-2-nitrochlorotoluene as the starting material, which undergoes a sodium-mediated reaction in an organic solvent to form a sodium salt intermediate, followed by carboxylation and acidification to yield the desired acid with high purity and yield (70–90%).

Process Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Reaction of 4-bromo-2-nitrochlorotoluene with sodium metal in cyclohexane at 0–15°C | Formation of 4-bromo-2-nitrotolyl sodium intermediate | High conversion, controlled exotherm |

| 2. Heating to 40°C for 5 hours | Rearrangement to 4-bromo-2-nitrobenzyl sodium | Stable intermediate |

| 3. Reaction with CO₂ gas at 45°C, 0.8 L/min for 3 hours | Carboxylation to sodium 4-bromo-2-nitrophenylacetate | Efficient incorporation of carboxyl group |

| 4. Acidification with dilute HCl and extraction | Isolation of 4-bromo-2-nitrophenylacetic acid | 96.4% yield, colorless crystals |

This method avoids toxic reagents, generates minimal by-products, and involves straightforward purification steps such as extraction and filtration, making it suitable for scale-up and industrial production.

Suzuki Coupling and Functional Group Transformations Relevant to the Target Compound

In related synthetic schemes involving 4-bromo-2-nitrophenyl derivatives, palladium-catalyzed Suzuki coupling reactions have been employed to introduce various substituents on the aromatic ring, which can be crucial for modifying the molecular framework before final functionalization.

Typical Suzuki coupling conditions include:

| Catalyst | Base | Solvent | Temperature | Time |

|---|---|---|---|---|

| Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂ | Potassium acetate or KOAc | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) | 80–85°C | 2–4.5 hours |

These reactions facilitate the introduction of boronate esters or other aryl groups, which can be further manipulated to install the hydroxyimino functionality or methyl ester groups as needed.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The sodium-mediated carboxylation route to 4-bromo-2-nitrophenylacetic acid is notable for its high yield, mild conditions, and minimal by-product formation, which is advantageous for subsequent steps.

- Hydroxyimino group introduction is generally straightforward but requires careful pH control to favor the (Z)-isomer and to prevent side reactions.

- Methyl esterification is a routine step but must be optimized to avoid hydrolysis or overreaction.

- Suzuki coupling provides flexibility in modifying the aromatic ring before final functionalization, enabling structural analog development.

- Purification typically involves extraction, crystallization, and chromatography depending on the step and scale.

Q & A

Q. Advanced Research Focus

- Electronic Effects : The nitro group at the 2-position is a strong electron-withdrawing group, polarizing the phenyl ring and enhancing electrophilic substitution reactivity at the 4-bromo position. DFT studies on similar bromophenyl acetates show increased charge density at the bromine site, facilitating nucleophilic aromatic substitution .

- Steric Effects : The 2-nitro and 4-bromo groups create steric hindrance, limiting rotational freedom of the hydroxyimino group. X-ray crystallography (e.g., SHELX refinement ) can quantify bond angles and torsion angles to predict conformational stability .

What spectroscopic techniques are most effective for distinguishing the (Z)-isomer from the (E)-isomer?

Q. Methodological Guidance

- ¹H NMR : The hydroxyimino proton in the (Z)-isomer typically appears downfield (δ 11–12 ppm) due to intramolecular hydrogen bonding with the ester carbonyl. In contrast, the (E)-isomer shows a broader signal at δ 8–9 ppm .

- IR Spectroscopy : A strong absorption band near 1650 cm⁻¹ (C=N stretch) with a shoulder at 3200 cm⁻¹ (O-H stretch) confirms the (Z)-configuration .

- X-ray Diffraction : Resolve ambiguity using ORTEP-3 for molecular visualization ; the (Z)-isomer will show a cis arrangement of the hydroxyimino and aryl groups .

How can computational methods (e.g., DFT) predict the compound’s stability and reactivity in aqueous environments?

Q. Advanced Research Focus

- DFT Calculations : Use the B3LYP/6-311+G(d,p) basis set to model the compound’s solvation energy and HOMO-LUMO gaps. Studies on similar bromophenyl acetates indicate that the nitro group lowers the LUMO energy, increasing susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in water; the ester group’s hydrolysis rate correlates with the electron-withdrawing effect of the nitro substituent .

What purification strategies are recommended to separate byproducts formed during catalytic hydrogenation?

Q. Methodological Guidance

- Column Chromatography : Use silica gel with a gradient of DCM/MeOH (95:5 to 90:10) to resolve unreacted nitro intermediates and reduced amine byproducts .

- Recrystallization : Ethanol/water mixtures (7:3) effectively isolate the pure (Z)-isomer, leveraging differences in solubility between stereoisomers .

How do structural modifications (e.g., replacing hydroxyimino with methoxyimino) affect biological activity?

Q. Structure-Activity Relationship (SAR) Focus

- Antimicrobial Activity : Methoxyimino derivatives (e.g., 490-M24 in ) show enhanced stability against enzymatic hydrolysis compared to hydroxyimino analogs.

- Electron-Withdrawing Effects : The nitro group in the 2-position synergizes with bromine at the 4-position to improve binding to bacterial efflux pump targets, as seen in docking studies .

What are the limitations of using Pd/C catalysis in hydrogenation reactions for this compound?

Q. Advanced Research Focus

- Over-Reduction Risks : Pd/C can reduce the nitro group to an amine under high-pressure H₂ (3 atm), as observed in methyl 2-(2-methoxy-5-(2-nitroprop-1-en-1-yl)phenyl)acetate hydrogenation . Mitigate this by using poisoned catalysts (e.g., Lindlar catalyst) or shorter reaction times.

- Acid Sensitivity : In situ HCl generation (e.g., acetyl chloride/ethanol) may protonate the hydroxyimino group, leading to decomposition. Monitor pH with TLC (DCM/MeOH 5%) .

How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

Q. Data Contradiction Analysis

- Refinement Software : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy rates. Discrepancies in C-Br bond lengths (1.89–1.93 Å) may arise from crystal packing effects .

- Cross-Validation : Compare with analogous structures in the Cambridge Structural Database (CSD). For example, bromophenyl acetates with nitro substituents show consistent Br···O non-covalent interactions .

What role does the hydroxyimino group play in metal chelation, and how can this be exploited for coordination chemistry?

Q. Advanced Research Focus

- Metal Complexation : The hydroxyimino group acts as a bidentate ligand, forming stable complexes with Co(II), Ni(II), and Cu(II). UV-Vis and EPR spectroscopy confirm octahedral geometry in complexes like those in .

- Catalytic Applications : Cu(II) complexes of similar acetates catalyze C-N coupling reactions, with turnover numbers (TON) up to 10³ .

How can reaction yields be improved in large-scale syntheses of this compound?

Q. Process Optimization Focus

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 100°C) while maintaining >85% yield, as demonstrated for methyl 2-(methoxyimino)-2-(2-bromomethylphenyl)acetate .

- Flow Chemistry : Continuous-flow systems minimize decomposition of heat-sensitive intermediates, achieving >90% purity in one pass .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.